

# Synthesis of 4-(Methylamino)cyclohexanol from p-Aminophenol: An Application Note and Protocol

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## Compound of Interest

Compound Name: *4-(Methylamino)cyclohexanol*

Cat. No.: B3423364

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## Abstract

This document provides a comprehensive guide to the two-step synthesis of **4-(Methylamino)cyclohexanol**, a valuable chemical intermediate, starting from the readily available precursor, p-aminophenol. The synthetic route involves an initial N-methylation of p-aminophenol via reductive amination to yield N-methyl-p-aminophenol, followed by the catalytic hydrogenation of the aromatic ring to produce the target cyclohexanol derivative. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step laboratory protocols, and outlines critical safety and handling procedures.

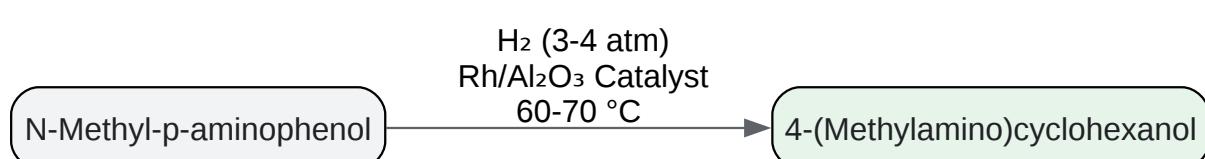
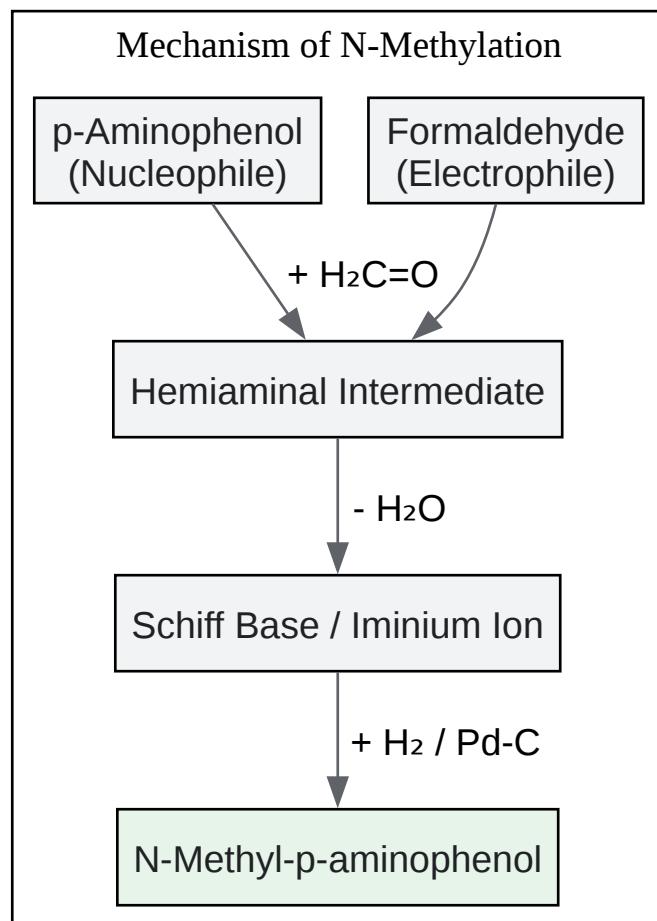
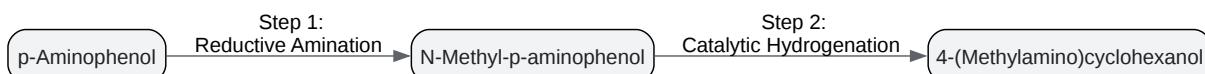
## Introduction and Synthetic Strategy

**4-(Methylamino)cyclohexanol** serves as a key building block in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a secondary amine and a hydroxyl group on a cyclohexane scaffold, allows for diverse functionalization. The synthesis from p-aminophenol is an effective and logical route that leverages well-established organic transformations.

The overall strategy is a two-step process:

- N-Methylation: The primary aromatic amine of p-aminophenol is selectively converted to a secondary amine (N-methyl-p-aminophenol).
- Aromatic Hydrogenation: The phenolic ring of the intermediate is reduced to a saturated cyclohexanol ring.

This approach is advantageous as it utilizes common reagents and catalysts, providing a reliable pathway to the target molecule.



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